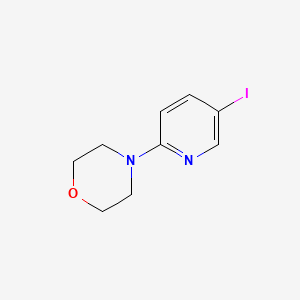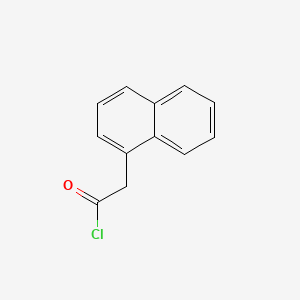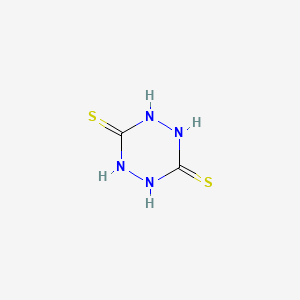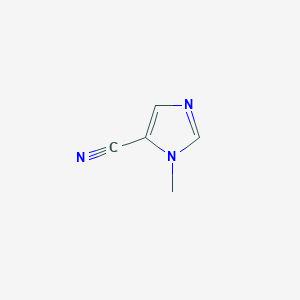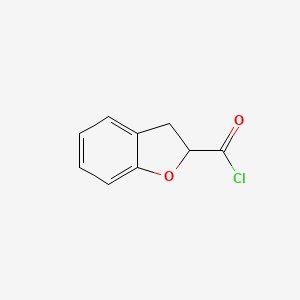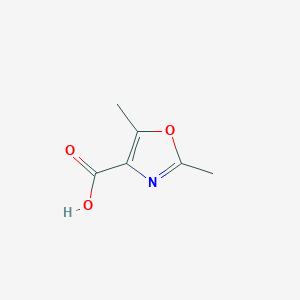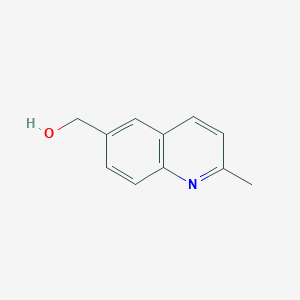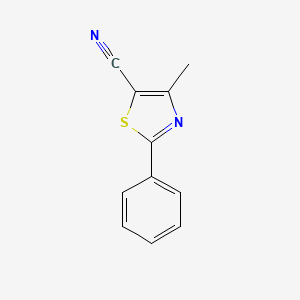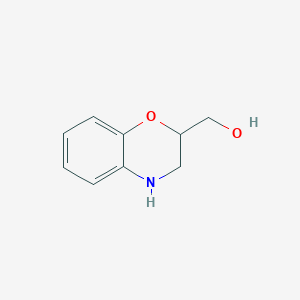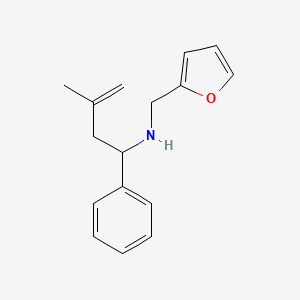
Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine is an organic compound that belongs to the class of amines. It features a furan ring, a phenyl group, and an amine functional group, making it a compound of interest in various chemical and pharmaceutical research fields. The presence of the furan ring imparts unique chemical properties, while the amine group makes it reactive in a variety of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Alkylation: The furan ring is then alkylated using an appropriate alkyl halide under basic conditions to introduce the furan-2-ylmethyl group.
Formation of the Butenyl Chain: The butenyl chain can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Amine Introduction:
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to ensure high selectivity and efficiency.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The amine group can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid for nitration, halogens for halogenation, often in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Furan-2-carboxylic acid.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amine group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The phenyl group may also contribute to the compound’s binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine can be compared with other similar compounds, such as:
Furan-2-ylmethylamine: Lacks the butenyl and phenyl groups, making it less complex and potentially less active in certain reactions.
3-Methyl-1-phenylbut-3-enylamine:
Furan-2-ylmethyl-(3-methylbut-3-enyl)-amine: Similar but without the phenyl group, which may affect its binding affinity and biological activity.
The uniqueness of this compound lies in its combination of the furan ring, phenyl group, and amine functionality, providing a versatile scaffold for various chemical and biological applications.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-3-methyl-1-phenylbut-3-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13(2)11-16(14-7-4-3-5-8-14)17-12-15-9-6-10-18-15/h3-10,16-17H,1,11-12H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQGWBOCKCPGSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C1=CC=CC=C1)NCC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389859 |
Source


|
| Record name | N-[(Furan-2-yl)methyl]-3-methyl-1-phenylbut-3-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436096-86-5 |
Source


|
| Record name | N-[(Furan-2-yl)methyl]-3-methyl-1-phenylbut-3-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
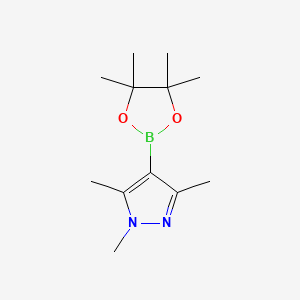

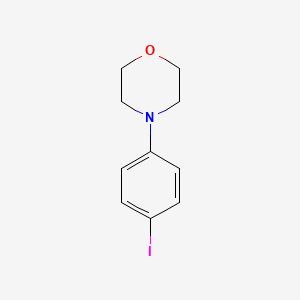
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1306203.png)
